REACTION_CXSMILES
|
[CH:1]([C:3]1[NH:4][CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:7]=1)=[O:2].Cl[CH2:13][O:14][CH3:15]>>[CH:1]([C:3]1[N:4]([CH2:13][O:14][CH3:15])[CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:7]=1)=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1NC=C(C1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N(C=C(C1)C(=O)OC)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |